1-[(Thiophen-2-yl)methyl]piperidin-4-amine hydrochloride
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Overview
Description
1-[(Thiophen-2-yl)methyl]piperidin-4-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a thiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the piperidine and thiophene rings in its structure imparts unique chemical properties that can be exploited for different scientific purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Thiophen-2-yl)methyl]piperidin-4-amine hydrochloride typically involves the reaction of thiophene-2-carbaldehyde with piperidine derivatives. One common method includes the reductive amination of thiophene-2-carbaldehyde with piperidin-4-amine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(Thiophen-2-yl)methyl]piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Thiol derivatives.
Substitution: N-alkyl or N-acyl piperidine derivatives.
Scientific Research Applications
1-[(Thiophen-2-yl)methyl]piperidin-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-[(Thiophen-2-yl)methyl]piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, potentially modulating their activity. The thiophene moiety may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(Thiophen-2-ylmethyl)piperidin-4-amine: A closely related compound with similar structural features.
Thiophene derivatives: Compounds containing the thiophene ring, which exhibit similar chemical reactivity.
Piperidine derivatives: Compounds containing the piperidine ring, which are widely used in medicinal chemistry.
Uniqueness: 1-[(Thiophen-2-yl)methyl]piperidin-4-amine hydrochloride is unique due to the combination of the thiophene and piperidine rings in its structureThe presence of the hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications .
Properties
Molecular Formula |
C10H17ClN2S |
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Molecular Weight |
232.77 g/mol |
IUPAC Name |
1-(thiophen-2-ylmethyl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C10H16N2S.ClH/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10;/h1-2,7,9H,3-6,8,11H2;1H |
InChI Key |
HAYGAFCCBSCLAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CS2.Cl |
Origin of Product |
United States |
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